Cas no 439087-18-0 (Elobixibat)

Elobixibat is an ileal bile acid transporter (IBAT) inhibitor used primarily for the treatment of chronic idiopathic constipation (CIC). By selectively inhibiting IBAT in the distal ileum, it reduces bile acid reabsorption, increasing bile acid concentration in the colon. This stimulates colonic motility and fluid secretion, alleviating constipation symptoms. Elobixibat's targeted mechanism minimizes systemic exposure, reducing the risk of adverse effects compared to traditional laxatives. It is administered orally as a once-daily dose, offering convenience and consistent therapeutic effects. Clinical studies demonstrate its efficacy in improving stool frequency and consistency in CIC patients. Its specificity and favorable pharmacokinetic profile make it a valuable option for managing refractory constipation.
Elobixibat structure
Elobixibat structure
Product name:Elobixibat
CAS No:439087-18-0
MF:C36H45N3O7S2
MW:695.888407468796
CID:1065210

Elobixibat Chemical and Physical Properties

Names and Identifiers

    • Elobixibat
    • 2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ<sup>6</sup>,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid
    • AZD7806
    • A3309
    • 865UEK4EJC
    • Goofice
    • (R)-(2-(2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetamido)-2-phenylacetyl)glycine
    • AZD 7806
    • Elobixibat [USAN:INN]
    • AJG533
    • Elobixibat (USAN/INN)
    • A 3309
    • GTPL9996
    • BDBM77088
    • DB12486
    • SB17412
    • Glycine, (2R)-N-(2-((3,3-dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl)oxy)acetyl)-2-phe
    • Inchi: 1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1
    • InChI Key: XFLQIRAKKLNXRQ-UUWRZZSWSA-N
    • SMILES: S1(C2=C([H])C(=C(C([H])=C2N(C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C1([H])[H])SC([H])([H])[H])OC([H])([H])C(N([H])[C@@]([H])(C(N([H])C([H])([H])C(=O)O[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H])=O)(=O)=O

Computed Properties

  • Exact Mass: 695.26989313 g/mol
  • Monoisotopic Mass: 695.26989313 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 16
  • Complexity: 1140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.1
  • Topological Polar Surface Area: 176
  • Molecular Weight: 695.9

Elobixibat Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Elobixibat Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00DDX2-10mg
Elobixibat
439087-18-0 99%
10mg
$1467.00 2024-05-02
TRC
E505200-50mg
Elobixibat
439087-18-0
50mg
$ 25000.00 2023-09-07
Ambeed
A129995-10mg
(R)-2-(2-(2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetamido)-2-phenylacetamido)acetic acid
439087-18-0 98%
10mg
$1250.0 2025-02-22
MedChemExpress
HY-15790-5mg
Elobixibat
439087-18-0 99.88%
5mg
¥7900 2024-05-25
TRC
E505200-10mg
Elobixibat
439087-18-0
10mg
$12112.00 2023-05-18
TRC
E505200-150mg
Elobixibat
439087-18-0
150mg
$18317.00 2023-05-18
MedChemExpress
HY-15790-1mg
Elobixibat
439087-18-0 99.88%
1mg
¥3160 2024-05-25
MedChemExpress
HY-15790-10mg
Elobixibat
439087-18-0 99.88%
10mg
¥12500 2023-08-31
TRC
E505200-.5mg
Elobixibat
439087-18-0
5mg
$454.00 2023-05-18
TRC
E505200-0.5mg
Elobixibat
439087-18-0
0.5mg
$ 375.00 2022-06-05

Additional information on Elobixibat

Recent Advances in Elobixibat (439087-18-0) Research: A Comprehensive Review

Elobixibat (chemical name: 439087-18-0) is a selective ileal bile acid transporter (IBAT) inhibitor that has garnered significant attention in the field of chemical biology and pharmaceuticals. This compound is primarily investigated for its therapeutic potential in treating chronic idiopathic constipation (CIC) and other gastrointestinal disorders. Recent studies have expanded our understanding of its mechanism of action, pharmacokinetics, and clinical efficacy, making it a promising candidate for further development.

One of the key findings in recent research is the role of Elobixibat in modulating bile acid homeostasis. By inhibiting IBAT, Elobixibat reduces the reabsorption of bile acids in the ileum, thereby increasing their concentration in the colon. This mechanism not only enhances colonic motility but also promotes water secretion, which alleviates constipation. A 2023 study published in the *Journal of Pharmacology and Experimental Therapeutics* demonstrated that Elobixibat significantly improved stool frequency and consistency in patients with CIC, with minimal adverse effects.

In addition to its primary indication, Elobixibat has shown potential in addressing other metabolic disorders. For instance, a preclinical study published in *Gastroenterology* in 2024 explored its effects on non-alcoholic fatty liver disease (NAFLD). The study revealed that Elobixibat reduced hepatic lipid accumulation and improved insulin sensitivity in animal models, suggesting a possible secondary application for this compound. However, further clinical trials are needed to validate these findings in human subjects.

Pharmacokinetic studies have also provided valuable insights into the drug's profile. Elobixibat exhibits low systemic absorption, which minimizes the risk of systemic side effects. Its localized action in the gastrointestinal tract makes it a favorable option for long-term use. A recent meta-analysis published in *Clinical Pharmacokinetics* highlighted the drug's consistent performance across different patient populations, further supporting its safety and efficacy.

Despite its promising attributes, challenges remain in the widespread adoption of Elobixibat. For example, some patients report mild gastrointestinal side effects, such as abdominal pain and diarrhea, which may limit its use in sensitive populations. Ongoing research aims to optimize dosing regimens and identify patient subgroups that would benefit the most from this therapy. A 2024 review in *Expert Opinion on Drug Safety* emphasized the need for personalized medicine approaches to maximize the drug's therapeutic potential.

In conclusion, Elobixibat (439087-18-0) represents a significant advancement in the treatment of chronic idiopathic constipation and potentially other metabolic disorders. Its unique mechanism of action, favorable pharmacokinetics, and growing body of clinical evidence position it as a valuable tool in the pharmaceutical arsenal. Future research should focus on expanding its applications, refining dosing strategies, and addressing any remaining safety concerns to fully realize its potential.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:439087-18-0)Elobixibat
A857852
Purity:99%/99%
Quantity:5mg/10mg
Price ($):711.0/1125.0